molecular formula C12H10O2S B184074 Methyl 4-(3-thienyl)benzoate CAS No. 20608-91-7

Methyl 4-(3-thienyl)benzoate

Cat. No.: B184074
CAS No.: 20608-91-7
M. Wt: 218.27 g/mol
InChI Key: NTBKCEONBLOPPY-UHFFFAOYSA-N
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Description

Methyl 4-(3-thienyl)benzoate is an organic compound with the molecular formula C12H10O2S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a thienyl group at the para position. This compound is known for its unique structural properties, which make it valuable in various chemical and industrial applications .

Scientific Research Applications

Methyl 4-(3-thienyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Safety and Hazards

“Methyl 4-(3-thienyl)benzoate” should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. In case of contact, rinse immediately with plenty of water . It is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-thienyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-thienyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

Mechanism of Action

The mechanism by which Methyl 4-(3-thienyl)benzoate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The thienyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative .

Comparison with Similar Compounds

  • Methyl 4-(2-thienyl)benzoate
  • Methyl 4-(4-thienyl)benzoate
  • Methyl 4-(3-furyl)benzoate

Comparison: Methyl 4-(3-thienyl)benzoate is unique due to the position of the thienyl group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different electronic and steric properties, affecting its suitability for specific applications. For instance, the 3-thienyl group may provide better π-π stacking interactions compared to the 2-thienyl or 4-thienyl isomers .

Properties

IUPAC Name

methyl 4-thiophen-3-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)10-4-2-9(3-5-10)11-6-7-15-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBKCEONBLOPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399654
Record name Methyl 4-(3-thienyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20608-91-7
Record name Methyl 4-(3-thienyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(3-thienyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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